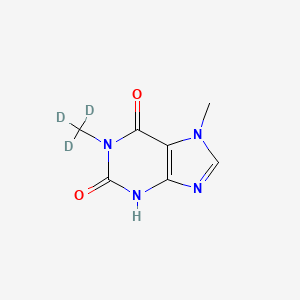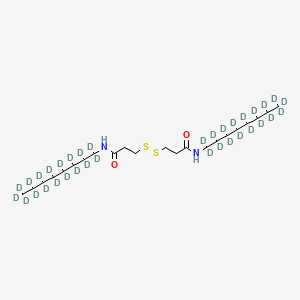
N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide (DTDP) is a chemical compound that has gained attention in scientific research due to its unique properties. DTDP is a dithiol compound that can be synthesized using various methods.
Wirkmechanismus
N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide exerts its effects through its ability to donate or accept electrons, which leads to the formation of disulfide bonds. These disulfide bonds can then interact with various molecules such as proteins, DNA, and lipids, leading to changes in their structure and function.
Biochemical and Physiological Effects:
N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide has been shown to have various biochemical and physiological effects. It can scavenge free radicals, inhibit inflammatory cytokines, and protect against oxidative stress. N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide can also modulate the activity of various enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide in lab experiments is its ability to act as a redox-active compound, making it useful in electrochemical sensors. N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide is also relatively stable and can be easily synthesized and purified. However, N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide can be toxic at high concentrations and can interact with other molecules in unpredictable ways, leading to potential artifacts in experiments.
Zukünftige Richtungen
There are several future directions for research involving N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide. One area of interest is its potential use as an antioxidant and anti-inflammatory agent in the treatment of various diseases. Another area of research is its use in electrochemical sensors for the detection of various analytes. Additionally, further studies are needed to fully understand the mechanism of action of N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide and its interactions with other molecules.
Synthesemethoden
N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide can be synthesized using various methods, including the reaction of 3,3'-dithiodipropionic acid with n-octylamine in the presence of a coupling reagent such as dicyclohexylcarbodiimide. Another method involves the reaction of 3,3'-dithiodipropionic acid with n-octanol in the presence of a catalyst such as p-toluenesulfonic acid. The synthesized N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide can be purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide has been extensively studied for its potential applications in various scientific research fields. One of the main areas of research is its use as a redox-active compound in electrochemical sensors. N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide can act as an electron donor or acceptor, making it useful in detecting various analytes such as heavy metals, pesticides, and neurotransmitters.
N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide has also been studied for its potential use as an antioxidant and anti-inflammatory agent. Its ability to scavenge free radicals and inhibit inflammatory cytokines makes it a promising candidate for the treatment of various diseases such as Alzheimer's, Parkinson's, and cancer.
Eigenschaften
IUPAC Name |
N-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctyl)-3-[[3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctylamino)-3-oxopropyl]disulfanyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44N2O2S2/c1-3-5-7-9-11-13-17-23-21(25)15-19-27-28-20-16-22(26)24-18-14-12-10-8-6-4-2/h3-20H2,1-2H3,(H,23,25)(H,24,26)/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,17D2,18D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSLUQLRQBLHJD-AITKEJORSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)CCSSCCC(=O)NCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NC(=O)CCSSCCC(=O)NC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


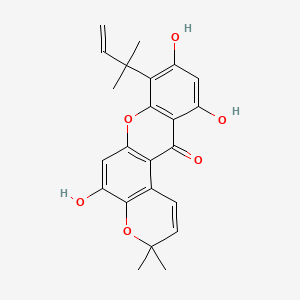
![3-Hydrazinyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B563148.png)
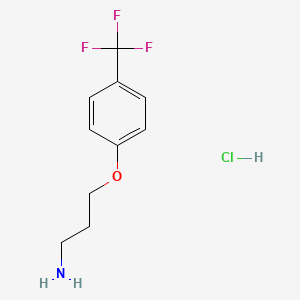

![2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran](/img/structure/B563152.png)
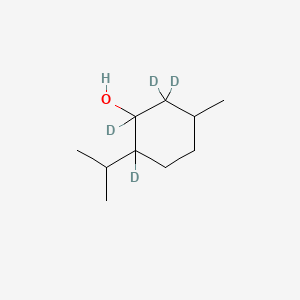
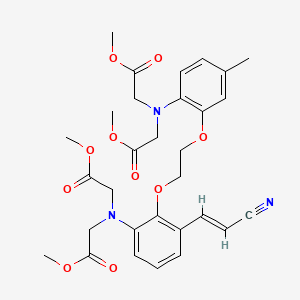
![2-Amino-3-methyl-9H-pyrido[2,3-b]indole-d3](/img/structure/B563160.png)



